molecular formula C13H12ClNO4 B11843086 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester CAS No. 63010-41-3

8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B11843086
CAS No.: 63010-41-3
M. Wt: 281.69 g/mol
InChI Key: WRFBSLBCCKYENH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 5-Methoxyquinoline-3-carboxylic acid ethyl ester
  • 4-Hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester

Uniqueness

8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

63010-41-3

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 8-chloro-5-methoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12ClNO4/c1-3-19-13(17)7-6-15-11-8(14)4-5-9(18-2)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

WRFBSLBCCKYENH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)OC)Cl

Origin of Product

United States

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